molecular formula C20H32O B12601148 4-Phenyltetradec-3-en-2-ol CAS No. 917883-12-6

4-Phenyltetradec-3-en-2-ol

Cat. No.: B12601148
CAS No.: 917883-12-6
M. Wt: 288.5 g/mol
InChI Key: FVPRAWIJVFIBEJ-UHFFFAOYSA-N
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Description

4-Phenyltetradec-3-en-2-ol is an organic compound characterized by a phenyl group attached to a tetradecene chain with a hydroxyl group at the second carbon. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyltetradec-3-en-2-ol typically involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. The specific steps include:

    Formation of the Ylide: A phosphonium salt is treated with a strong base like sodium hydride to form the ylide.

    Wittig Reaction: The ylide reacts with a suitable aldehyde, such as benzaldehyde, to form the desired alkene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions, such as temperature and pressure, further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Phenyltetradec-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Electrophiles like bromine or nitrating agents can be used under controlled conditions.

Major Products

    Oxidation: Formation of 4-phenyltetradec-3-en-2-one.

    Reduction: Formation of 4-phenyltetradecane-2-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

4-Phenyltetradec-3-en-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Phenyltetradec-3-en-2-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways related to inflammation, oxidative stress, and cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-Phenylbut-3-en-2-ol: A shorter chain analog with similar reactivity.

    4-Phenyl-3-buten-2-ol: Another analog with a different position of the double bond.

Uniqueness

4-Phenyltetradec-3-en-2-ol stands out due to its longer aliphatic chain, which imparts unique physical and chemical properties, making it more suitable for specific applications in industry and research.

Properties

CAS No.

917883-12-6

Molecular Formula

C20H32O

Molecular Weight

288.5 g/mol

IUPAC Name

4-phenyltetradec-3-en-2-ol

InChI

InChI=1S/C20H32O/c1-3-4-5-6-7-8-9-11-16-20(17-18(2)21)19-14-12-10-13-15-19/h10,12-15,17-18,21H,3-9,11,16H2,1-2H3

InChI Key

FVPRAWIJVFIBEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=CC(C)O)C1=CC=CC=C1

Origin of Product

United States

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